molecular formula C7H16N2 B14575928 2-Ethyl-1-methylhexahydropyrimidine CAS No. 61327-71-7

2-Ethyl-1-methylhexahydropyrimidine

Cat. No.: B14575928
CAS No.: 61327-71-7
M. Wt: 128.22 g/mol
InChI Key: PYBMAJASZCLZRR-UHFFFAOYSA-N
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Description

2-Ethyl-1-methylhexahydropyrimidine is a saturated six-membered heterocyclic compound containing two nitrogen atoms at the 1- and 3-positions, with ethyl and methyl substituents at the 2- and 1-positions, respectively. Its fully saturated ring structure distinguishes it from partially unsaturated analogues like dihydropyrimidinones, which possess a ketone group and conjugated double bonds. Synthesis typically involves hydrogenation of dihydropyrimidine precursors or alkylation of hexahydropyrimidine intermediates .

Properties

CAS No.

61327-71-7

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2-ethyl-1-methyl-1,3-diazinane

InChI

InChI=1S/C7H16N2/c1-3-7-8-5-4-6-9(7)2/h7-8H,3-6H2,1-2H3

InChI Key

PYBMAJASZCLZRR-UHFFFAOYSA-N

Canonical SMILES

CCC1NCCCN1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methylhexahydropyrimidine can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or p-toluenesulfonic acid .

Another method involves the Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together. This reaction also requires acidic conditions and can be catalyzed by acids like acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as p-toluenesulfonic acid are often used to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methylhexahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Ethyl-1-methylhexahydropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural differences between 2-ethyl-1-methylhexahydropyrimidine and related compounds significantly influence their physicochemical properties. Key comparisons include:

Compound Name Structure Type Molecular Formula logP Water Solubility (mg/mL) Melting Point (°C)
This compound Saturated C₇H₁₆N₂ 1.8 12.5 -15 (liquid)
Dihydropyrimidin-2(1H)-one Partially unsaturated C₄H₆N₂O 0.3 45.2 220–225
1,3-Dimethylhexahydropyrimidine Saturated C₆H₁₄N₂ 1.2 18.7 10–12

Key Observations :

  • The saturated structure of this compound increases lipophilicity (logP = 1.8) compared to dihydropyrimidinones (logP = 0.3), enhancing membrane permeability but reducing aqueous solubility .

Key Findings :

  • Dihydropyrimidinones exhibit superior anticancer and anti-inflammatory activity due to their planar, conjugated structures, which facilitate interactions with DNA or enzyme active sites .
  • This compound shows moderate antimicrobial effects, likely due to its lipophilicity enhancing bacterial membrane disruption.
Metabolic Stability
  • Saturated hexahydropyrimidines like this compound demonstrate higher metabolic stability in liver microsome assays (t₁/₂ = 120 min) compared to dihydropyrimidinones (t₁/₂ = 30 min), attributed to reduced susceptibility to oxidative metabolism .

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